

Methodology for NMR Structural Studies of the Antifungal Peptide ETD151

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Compound of Interest

Compound Name: ETD151

Cat. No.: B1576617

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Application Notes

Introduction

ETD151 is a 44-residue, engineered antifungal peptide derived from the insect defensin ARD1. It exhibits potent activity against a range of pathogenic fungi, including *Aspergillus fumigatus* and *Candida albicans*.^[1] Understanding the three-dimensional structure of **ETD151** is crucial for elucidating its mechanism of action and for guiding further drug development efforts. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the high-resolution structure of peptides like **ETD151** in a solution environment that mimics its physiological state.

Principle of the Method

The structural determination of **ETD151** by NMR spectroscopy involves a multi-step process. The peptide is first produced, purified, and prepared in a suitable buffer. A series of multi-dimensional NMR experiments are then performed to obtain through-bond and through-space correlations between atomic nuclei. These correlations, primarily Nuclear Overhauser Effects (NOEs), provide distance restraints between protons that are close in space. These experimental restraints are then used in computational structure calculation algorithms to generate an ensemble of 3D structures consistent with the NMR data.

Mechanism of Action of **ETD151**

ETD151 exerts its antifungal activity by targeting and binding to glucosylceramides (GlcCer), which are essential components of fungal cell membranes.^{[2][3][4]} This interaction disrupts the integrity of the fungal membrane and triggers a cascade of downstream effects, ultimately leading to cell death. Proteomic studies have revealed that **ETD151** treatment in *Botrytis cinerea* leads to the modulation of proteins involved in several key cellular pathways, including the spliceosome, ribosome, protein processing in the endoplasmic reticulum, endocytosis, the MAPK signaling pathway, and oxidative phosphorylation.^{[2][3][5]}

Experimental Protocols

I. Peptide Production and Sample Preparation

1. Peptide Synthesis and Purification:

- **ETD151** can be produced recombinantly in yeast (*Saccharomyces cerevisiae*) or synthesized using solid-phase peptide synthesis.
- Purification is typically achieved by reverse-phase high-performance liquid chromatography (RP-HPLC).
- The purity of the peptide should be >95% as confirmed by mass spectrometry and analytical HPLC.

2. NMR Sample Preparation:

- Dissolve the lyophilized **ETD151** peptide in a suitable NMR buffer. A common buffer system is 90% H₂O / 10% D₂O at a pH of around 3.5 to minimize amide proton exchange.
- The peptide concentration should ideally be between 1-5 mM.^{[6][7]}
- The final sample volume for a standard NMR tube is typically 500-600 µL.
- Add a small amount of a chemical shift reference standard, such as 2,2-dimethyl-2-silapentane-5-sulfonate (DSS).

Table 1: Sample Preparation Parameters

Parameter	Recommended Value
Peptide Purity	>95%
Peptide Concentration	1-5 mM
Solvent	90% H ₂ O / 10% D ₂ O
pH	~3.5
Sample Volume	500-600 μ L
Reference Standard	DSS

II. NMR Data Acquisition

A series of two-dimensional (2D) NMR experiments are required to obtain the necessary structural information. These experiments are typically performed on a high-field NMR spectrometer (e.g., 600 MHz or higher).

1. 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy):

- Purpose: To identify protons that are part of the same spin system (i.e., within the same amino acid residue).
- Typical Parameters: A mixing time of 80 ms is commonly used to allow for magnetization transfer throughout the entire spin system.

2. 2D ¹H-¹H COSY (Correlation Spectroscopy):

- Purpose: To identify protons that are coupled through a few chemical bonds (typically 2-3 bonds). This is useful for confirming assignments made from the TOCSY spectrum.

3. 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy):

- Purpose: To identify protons that are close in space (< 5 Å), regardless of whether they are close in the primary sequence. This provides the crucial distance restraints for 3D structure calculation.
- Typical Parameters: A mixing time of 100-200 ms is generally used.

Table 2: Key 2D NMR Experiments and Their Purpose

Experiment	Purpose	Key Parameter
TOCSY	Identifies protons within the same amino acid	Mixing Time (e.g., 80 ms)
COSY	Identifies protons coupled through 2-3 bonds	-
NOESY	Identifies protons close in space (< 5 Å)	Mixing Time (e.g., 100-200 ms)

III. NMR Data Processing and Analysis

1. Data Processing:

- The raw NMR data (Free Induction Decays - FIDs) are processed using software such as NMRPipe.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)
- Processing steps include Fourier transformation, phasing, and baseline correction.

2. Spectral Analysis and Resonance Assignment:

- The processed 2D spectra are analyzed using software like NMRView.[\[8\]](#)
- The process involves picking peaks and assigning them to specific protons in the **ETD151** sequence.
- The TOCSY and COSY spectra are used to identify the spin systems of the amino acid residues.
- The NOESY spectra are then used to sequentially connect these spin systems and to identify long-range interactions that define the tertiary structure.

IV. 3D Structure Calculation and Validation

1. Generation of Distance Restraints:

- The cross-peak intensities in the NOESY spectra are converted into upper distance limits between pairs of protons.

2. Structure Calculation:

- The 3D structure of **ETD151** is calculated using software such as ARIA (Ambiguous Restraints for Iterative Assignment) in conjunction with CNS (Crystallography & NMR System).[\[13\]](#)[\[14\]](#)
- ARIA uses an iterative approach to automatically assign NOE cross-peaks and calculate an ensemble of structures that best fit the experimental data.
- The calculation typically involves a simulated annealing protocol.

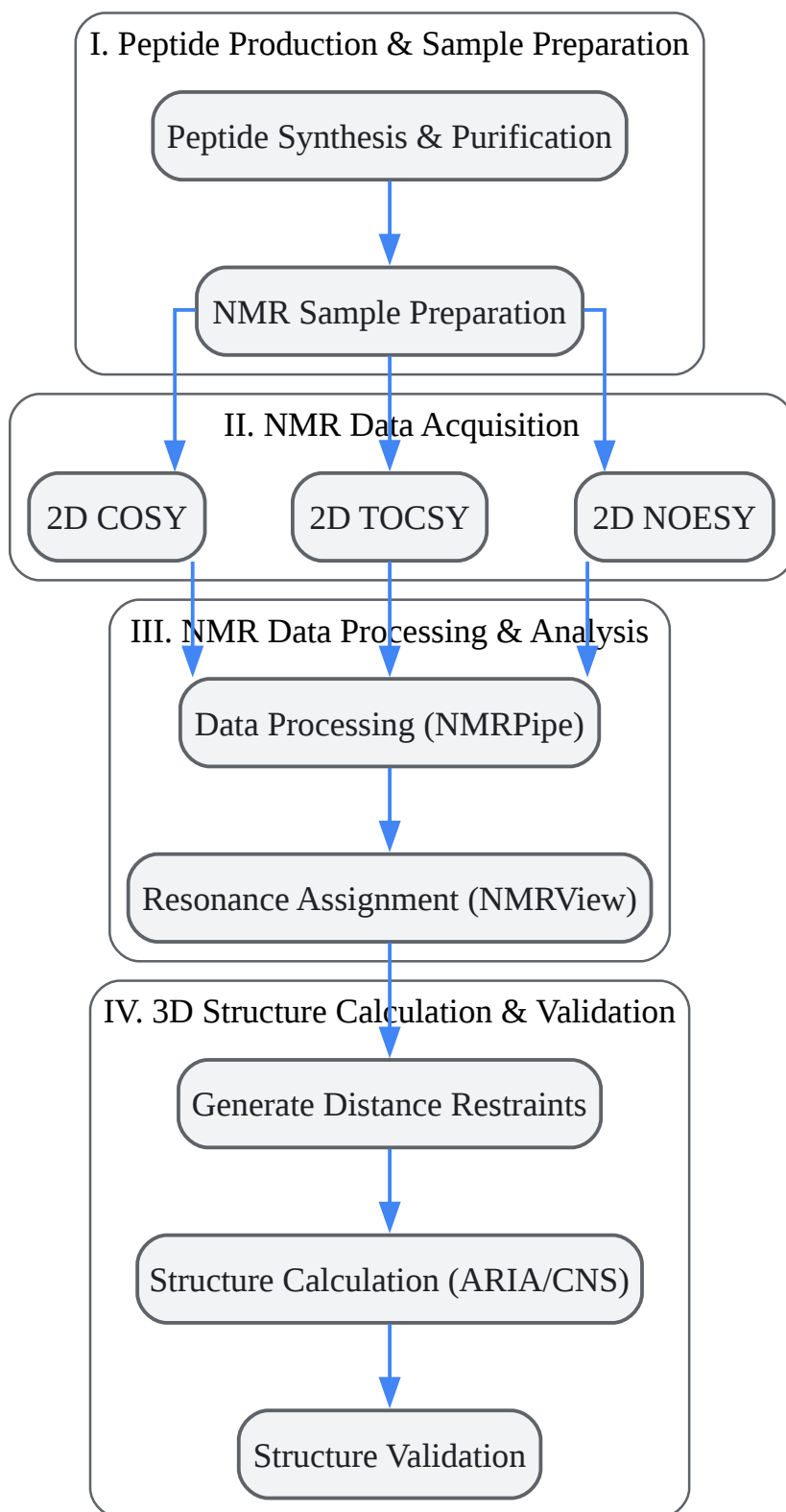
3. Structure Validation:

- The final ensemble of structures is evaluated for its agreement with the experimental restraints and for its overall quality using programs like PROCHECK-NMR.
- Key validation metrics include the number of NOE violations, Ramachandran plot statistics, and the root-mean-square deviation (RMSD) of the ensemble.

Table 3: Software for NMR Data Processing and Structure Calculation

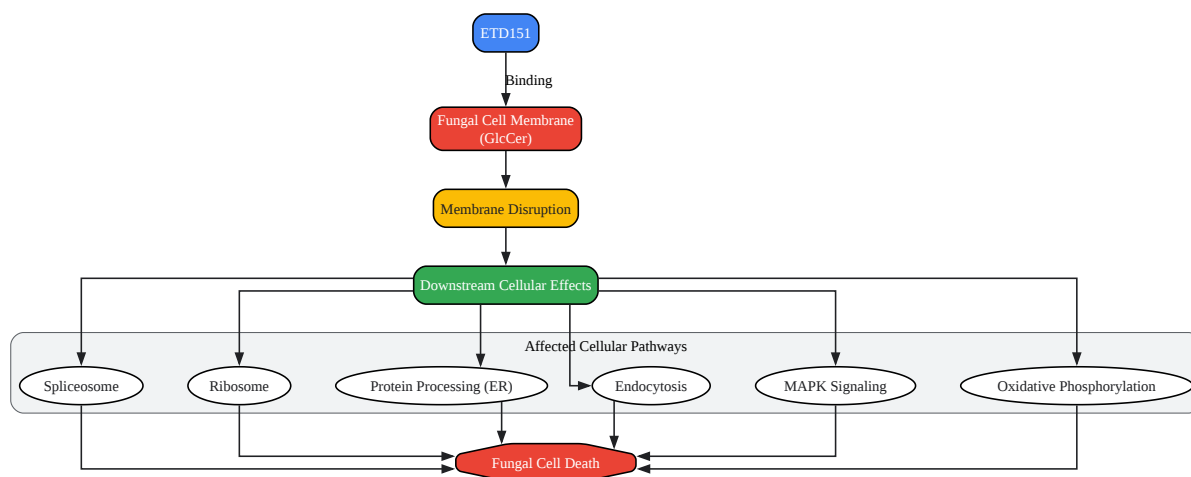
Stage	Software	Purpose
Data Processing	NMRPipe	Fourier transformation, phasing, baseline correction
Spectral Analysis	NMRView	Peak picking, resonance assignment
Structure Calculation	ARIA/CNS	Automated NOE assignment and structure calculation

Visualizations



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Caption: Experimental workflow for the NMR structural determination of **ETD151**.



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Caption: Proposed signaling pathway for the antifungal action of **ETD151**.

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- To cite this document: BenchChem. [Methodology for NMR Structural Studies of the Antifungal Peptide ETD151]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1576617#methodology-for-nmr-structural-studies-of-etd151]

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